![molecular formula C11H16ClNO3 B3019668 Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride CAS No. 1093938-80-7](/img/structure/B3019668.png)
Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride
Overview
Description
Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of a methoxy group and an aminoethyl group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride typically involves the esterification of 5-(2-aminoethyl)-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride can be compared with other similar compounds such as:
Methyl 5-(2-aminoethyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.
Ethyl 5-(2-aminoethyl)-2-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.
Methyl 5-(2-aminoethyl)-2-methoxybenzamide: Similar structure but with an amide group instead of an ester group, resulting in different chemical and biological properties.
Biological Activity
Methyl 5-(2-aminoethyl)-2-methoxybenzoate hydrochloride is a benzoate ester that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by an aminoethyl group and a methoxy group, allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C11H16ClNO3. Its structural features contribute to its reactivity and biological activity:
Property | Description |
---|---|
Molecular Weight | 233.71 g/mol |
Functional Groups | Methoxy group, aminoethyl group |
Solubility | Soluble in organic solvents; moderate aqueous solubility |
The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors due to the presence of the aminoethyl group. This interaction can lead to modulation of enzymatic functions, which is critical in various biochemical pathways. The methoxy group enhances lipophilicity, facilitating cellular uptake and increasing bioavailability, which is essential for its potential therapeutic effects.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited an IC50 value of approximately 0.17 µM, indicating potent antiproliferative effects.
- HeLa (Cervical Cancer) : IC50 values reported around 2.00 µM highlight its selective activity against this cell line as well .
These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain under investigation.
Enzyme Inhibition
The compound has been studied for its role as an enzyme substrate, impacting metabolic pathways crucial for drug development. It has shown potential in inhibiting specific enzymes involved in drug metabolism and resistance mechanisms in pathogens .
Case Studies
- Antiproliferative Effects : A study investigated the effects of this compound on MCF-7 cells, revealing a significant increase in early and late apoptosis at concentrations of 5 µM and 10 µM. The results indicated a dose-dependent response, with the highest concentration leading to a notable increase in apoptotic markers .
- Enzyme Interaction Studies : Another research focused on the interaction of this compound with β-lactamase enzymes, demonstrating its ability to inhibit these enzymes effectively, which is crucial for combating antibiotic resistance in Gram-negative bacteria .
Properties
IUPAC Name |
methyl 5-(2-aminoethyl)-2-methoxybenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLVERHHUIYMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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